Product packaging for Fonofos oxon(Cat. No.:CAS No. 944-21-8)

Fonofos oxon

Cat. No.: B1220617
CAS No.: 944-21-8
M. Wt: 230.27 g/mol
InChI Key: KKVDUJRKQVHKBU-UHFFFAOYSA-N
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Description

Contextualization within Organophosphorus Compound Metabolism

Organophosphorus compounds (OPs), particularly those with a phosphorothioate (B77711) structure (containing a P=S bond) like fonofos (B52166), often require metabolic activation to exert their primary toxicological effects. neptjournal.com This bioactivation process, commonly referred to as oxidative desulfuration, involves the enzymatic conversion of the thion (P=S) form to the oxon (P=O) form. nih.gov This transformation is primarily facilitated by enzymes such as cytochrome P450 (CYPs) and flavin-containing monooxygenases (FMOs) within biological systems. neptjournal.comresearchgate.net

Fonofos oxon is the direct product of this metabolic pathway for fonofos, representing the bioactivated species responsible for the insecticide's activity. ontosight.ainih.gov The resulting oxon metabolites are generally more reactive and exhibit substantially greater potency as acetylcholinesterase (AChE) inhibitors compared to their parent thion compounds. nih.gov Research has also delved into the stereochemistry of this metabolic conversion, indicating that the R-enantiomer of fonofos is often preferentially transformed into the S-oxon, which subsequently demonstrates higher toxicity. oup.comepa.gov Beyond biological systems, this compound is also identified as a minor metabolite in the environmental degradation pathways of fonofos in soil. epa.govepa.gov

Significance of this compound as a Bioactivated Metabolite in Environmental and Biological Systems

The significance of this compound stems from its role as the primary effector molecule in the biological and environmental impact of fonofos.

Biological Systems: In biological contexts, this compound is the principal agent responsible for the neurotoxic effects associated with fonofos exposure. nih.govnih.gov Its mechanism of action involves the potent inhibition of acetylcholinesterase (AChE), an enzyme vital for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov By inhibiting AChE, this compound leads to an accumulation of acetylcholine at nerve synapses, disrupting normal neurotransmission. nih.gov

Studies have investigated the differential potency of this compound enantiomers in inhibiting AChE. For instance, the (-)-enantiomer has demonstrated significantly greater potency in vivo compared to its (+) counterpart in aquatic invertebrates. oup.com In vitro studies further suggest that the (S)p-oxon enantiomer is degraded more rapidly by serum enzymes and exhibits stronger anticholinesterase activity than the (R)p-oxon. epa.gov Comparative analyses indicate that this compound's AChE inhibitory potency is comparable to or slightly less than that of paraoxon, while being more potent than malaoxon. nih.gov Additionally, research has shown that bovine AChE exhibits reduced sensitivity to this compound inhibition compared to rodent AChE. nih.gov

Environmental Systems: Environmentally, this compound is recognized as a degradation product of fonofos in various media, including soil and water. epa.govepa.govtandfonline.com Its mobility in soil is a notable characteristic, with reported Freundlich adsorption coefficient (Kads) values indicating it can range from very mobile to moderately mobile. epa.govepa.gov this compound has been detected in environmental samples, underscoring its presence following the application of fonofos. ontosight.ai The formation of oxon analogues, such as this compound, is also observed in atmospheric processes subsequent to agricultural applications, contributing to airborne concentrations of these active metabolites. nih.govnih.gov Furthermore, this compound can be formed during water treatment processes, such as chlorination. researchgate.net

Data Tables

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Chemical NamePhosphonothioic acid, ethyl-, O-ethyl S-phenyl ester ontosight.aiepa.gov
Molecular FormulaC₉H₁₃O₃PS ontosight.ai
Molecular Weight242.24 g/mol ontosight.ai
Water SolubilitySlightly soluble ontosight.ai

Table 2: Mobility of this compound in Soil

Mobility DescriptionFreundlich Kads (mL/g)Source
Very Mobile0.66 - 3.3 epa.govepa.gov
Moderately Mobile0.05 - 66 epa.govepa.gov

Table 3: Relative Acetylcholinesterase (AChE) Inhibition Potency of this compound

ComparisonPotency DescriptionSource
(-)-Fonofos oxon vs. (+)-Fonofos oxon (in vivo, Daphnia magna)(-)-enantiomer 2.3 to 29-fold more potent oup.com
(S)p-oxon vs. (R)p-oxon (in vitro serum degradation rate)(S)p-oxon degraded ~2-fold faster epa.gov
(S)p-oxon vs. (R)p-oxon (anticholinesterase activity)(S)p-oxon is a stronger anticholinesterase epa.gov
This compound vs. ParaoxonEqual to or slightly lower nih.gov
This compound vs. MalaoxonMore potent nih.gov
Bovine AChE vs. Rodent AChE inhibition by this compound (in vitro)Bovine AChE 1.7 to 3.8 times more resistant nih.gov

Compound List

this compound

Fonofos

Paraoxon

Malaoxon

Acetylcholinesterase (AChE)

Cytochrome P450 (CYPs)

Flavin-containing monooxygenases (FMOs)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15O2PS B1220617 Fonofos oxon CAS No. 944-21-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

944-21-8

Molecular Formula

C10H15O2PS

Molecular Weight

230.27 g/mol

IUPAC Name

[ethoxy(ethyl)phosphoryl]sulfanylbenzene

InChI

InChI=1S/C10H15O2PS/c1-3-12-13(11,4-2)14-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

KKVDUJRKQVHKBU-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC)SC1=CC=CC=C1

Canonical SMILES

CCOP(=O)(CC)SC1=CC=CC=C1

Other CAS No.

62680-05-1
62697-92-1
62742-85-2
944-21-8

Synonyms

dyfonate-oxon
dyfoxon
fonofos oxon

Origin of Product

United States

Formation and Biotransformation Pathways of Fonofos Oxon

Oxidative Desulfuration of Fonofos (B52166) to Fonofos Oxon

The primary pathway for the formation of this compound is the conversion of the thion (P=S) moiety of Fonofos to an oxon (P=O) group. doi.org This reaction, known as oxidative desulfuration, is a common bioactivation mechanism for many organothiophosphate insecticides. iastate.edu

In biological systems, the transformation of Fonofos to its more potent cholinesterase-inhibiting oxon form is catalyzed by monooxygenase enzymes. annualreviews.org Two major enzyme systems are responsible for this metabolic activation: Cytochrome P450 monooxygenases and Flavin-containing monooxygenases. annualreviews.org

The Cytochrome P450 (CYP) monooxygenase system, a major catalyst in Phase I xenobiotic metabolism, plays a significant role in the oxidative desulfuration of Fonofos. annualreviews.orgsci-hub.semetu.edu.tr This enzymatic system, located primarily in the liver, utilizes NADPH and molecular oxygen to catalyze the oxidation. researchgate.netnih.gov The proposed reaction mechanism involves an initial donation of an oxygen atom to the thiono sulfur of Fonofos, forming a transient and unstable phosphooxathiiran intermediate, which then rearranges to yield this compound and an activated sulfur atom. annualreviews.org Studies using purified CYP isoforms have demonstrated that different isoforms can have varying activity levels, with the CYP2B family being particularly important in the formation of oxons from organophosphorus compounds like Fonofos. doi.org The activation of Fonofos by CYPs is a critical step that increases its toxicity by converting it into a potent inhibitor of acetylcholinesterase. iastate.eduoup.com

Alongside the CYP system, the Flavin-containing monooxygenase (FMO) system also contributes to the bioactivation of Fonofos. doi.organnualreviews.org FMOs are NADPH-dependent flavoproteins that catalyze the oxygenation of various soft nucleophiles, including the sulfur atom in Fonofos. annualreviews.orgnih.govnumberanalytics.com The FMO-catalyzed reaction also results in oxidative desulfuration, producing this compound as the principal product. annualreviews.org Research suggests the mechanism may involve a direct attack on the phosphorus atom. annualreviews.org Studies using recombinant proteins have shown that FMO1 exhibits the highest catalytic activity for Fonofos among the FMO isoforms investigated. capes.gov.br While both CYP and FMO systems activate Fonofos, their relative contributions can differ depending on the species and organ. annualreviews.org For instance, in the mouse liver, their contributions to the oxidation of certain substrates are roughly equal, whereas in the lung, the FAD-containing enzyme may be more dominant. annualreviews.org

Fonofos possesses a chiral phosphorus center, existing as two enantiomers, (R)p-Fonofos and (S)p-Fonofos. The enzymatic oxidation to this compound exhibits a notable degree of stereospecificity. In vitro studies using mouse liver mixed-function oxidases (MFO) have shown that the conversion occurs predominantly with retention of the stereochemical configuration. epa.gov Specifically, the metabolic conversion demonstrates 70-80% stereospecificity, where (R)p-Fonofos is preferentially metabolized to (S)p-oxon, and (S)p-Fonofos is converted to (R)p-oxon. epa.gov This retention of configuration is consistent with the proposed mechanism for Cytochrome P-450-mediated oxidation. annualreviews.org However, a significant degree of inversion (approximately 21-28%) also takes place during the reaction, which results in the partial racemization of the resulting this compound. annualreviews.orgepa.gov

Table 1: Stereospecificity of Fonofos Oxidation by Mouse Liver MFO
Parent EnantiomerPrimary Oxon ProductStereochemical OutcomeObserved StereospecificityReference
(R)p-Fonofos(S)p-oxonRetention of Configuration70-80% epa.gov
(S)p-Fonofos(R)p-oxonRetention of Configuration70-80% epa.gov

In addition to enzymatic processes, Fonofos can be converted to this compound through non-enzymatic chemical oxidation in environmental settings. iastate.edu This transformation can be facilitated by various environmental factors, including light, heat, and the presence of oxidizing agents or oxidized metals in soil and water. iastate.edu For example, partial oxidation by strong oxidizing agents can result in the formation of this compound and the release of toxic phosphorus oxides. nj.govnih.gov Laboratory studies have demonstrated that chemical oxidants such as m-chloroperbenzoic acid can effectively oxidize Fonofos to its oxon, along with other metabolites. researchgate.netepa.gov In soil, this compound is considered a minor but significant degradation product of Fonofos biodegradation. epa.gov While Fonofos is generally of moderate persistence in soil, its oxon degradate is considered to be very mobile to moderately mobile. epa.govorst.edu

Enzymatic Mechanisms in Biological Systems

Comparative Metabolic Pathways of Fonofos and this compound

The metabolic pathways of Fonofos in both plants and animals are quite similar, involving an initial activation step followed by detoxification and degradation. chemicalbook.comnih.gov The key activation step is the oxidative desulfuration of Fonofos to this compound. chemicalbook.comnih.gov

Once formed, this compound is a transient metabolite that is typically hydrolyzed rapidly in most biological systems. orst.educhemicalbook.com The detoxification pathway continues with the cleavage of the oxon, yielding products such as thiophenol. nih.gov This intermediate is then rapidly metabolized further through processes like S-methylation to thioanisole, followed by sulfoxidation to methyl phenyl sulfoxide (B87167) and methyl phenyl sulfone. nih.govrsc.org In rats, the methyl phenyl sulfone can undergo further hydroxylation and is excreted mainly as conjugates. nih.gov

Table 2: Comparative Metabolism of Fonofos and this compound
CompoundPrimary Metabolic ProcessKey MetabolitesBiological SystemReference
FonofosActivation (Oxidative Desulfuration)This compoundAnimals, Plants chemicalbook.comnih.gov
FonofosDegradation (Hydrolysis)o-ethylethanephosphonothioic acid (ETP), o-ethylethanephosphonic acid (EOP)Animals epa.gov
This compoundDetoxification (Hydrolysis/Cleavage)Thiophenol, Methyl phenyl sulfoneAnimals, Plants chemicalbook.comnih.gov
This compound ((S)p- and (R)p-)Degradation (by serum)(S)p-oxon degraded ~2x faster than (R)p-oxonRat, Mouse epa.gov

Transformation in Plant Systems

The metabolism of fonofos in plants involves a series of complex biochemical reactions. While fonofos itself is not readily absorbed by plant foliage or translocated throughout the plant, the portion that is taken up is rapidly metabolized. orst.edu Studies have shown that once inside the plant tissues, fonofos is converted into several metabolites, including its more potent oxygen analog, this compound. epa.govnih.gov

Research on potato plants grown in soil treated with fonofos (also known as Dyfonate) identified this compound as one of the key metabolites. epa.gov The metabolic process in plants involves both activation, such as the formation of the oxon, and detoxification pathways. Although this compound can be formed, it is often found in trace amounts in plant tissues, suggesting it is either produced sparingly or is rapidly broken down into other products. nih.gov The primary biotransformation reactions include oxidation and hydrolysis. nih.gov

In a microcosm study using corn and ryegrass, the movement and metabolism of soil-applied fonofos were examined. oup.com While the parent compound, fonofos, was the main constituent found in the soil, its metabolites were predominant within the plant tissues. In the plant tops (leaves), the detoxified product, methyl phenyl sulfone, accounted for a significant portion (86%) of the recovered benzene-soluble compounds, while fonofos itself was present at 2% or less. oup.com The insecticidal oxygen analogue, this compound, was recovered in relatively small quantities, with notable exceptions being in the roots of both corn and ryegrass. oup.com

Further studies have identified other water-soluble metabolites in plants, suggesting that fonofos and its oxon are cleaved and may form conjugates, such as glycosides, which immobilizes them within the plant structure. epa.govnih.gov

Table 1: Metabolites of Fonofos Identified in Plant Systems

Plant System Parent Compound Metabolites Identified Reference
Potato Fonofos (Dyfonate) This compound, O-ethyl S-phenyl ethylphosphonothioate (EOP), Methyl phenyl sulfoxide (MPSO), Methyl phenyl sulfone (MPSO2), Conjugates epa.gov

Transformation in Microbial Systems

Microbial degradation is a primary mechanism for the dissipation of fonofos in the soil. epa.govepa.gov Soil microorganisms, particularly fungi and bacteria, play a crucial role in the biotransformation of fonofos, which can lead to the formation of this compound as an intermediate metabolite. orst.edunih.gov The rate of degradation can be influenced by factors such as soil type, organic matter content, and prior exposure of the microbial community to the pesticide, a phenomenon known as enhanced biodegradation. epa.govannualreviews.org

In laboratory studies, fonofos-treated soil showed that the major end-product of biodegradation is carbon dioxide, indicating complete mineralization. nih.gov However, several intermediate metabolites are formed during this process. This compound (referred to as dyphonate-oxon) has been identified as a minor metabolite in these soil studies, alongside other products like methyl phenyl sulfone. epa.govnih.gov

Specific soil fungi have been isolated and shown to readily degrade fonofos. nih.govnih.gov Time-course studies with fungal cultures revealed that fonofos is first absorbed by the mycelium, metabolized, and then water-soluble, non-insecticidal products are released into the medium. nih.gov The degradation pathway involves the formation of several ethyl acetate-soluble metabolites, including this compound, ethylethoxyphosphonothioic acid, ethylethoxyphosphonic acid, methyl phenyl sulfoxide, and methyl phenyl sulfone. nih.gov These intermediates are then further broken down into water-soluble products. nih.gov The efficiency of this degradation process by fungi is dependent on environmental conditions such as nutrient availability, pH, and temperature. nih.gov

While some bacteria have been identified that can degrade other organophosphates, their ability to metabolize fonofos can be limited. For instance, a Pseudomonas strain capable of rapidly degrading isofenphos (B1672234) was unable to utilize fonofos as a carbon source. oup.com This highlights the specificity of microbial enzymatic systems. The initial step in microbial metabolism often involves oxidative desulfuration to form the oxon, which is generally more toxic than the parent compound but is typically a transient intermediate that is further degraded. researchgate.netmdpi.com

Table 2: Metabolites of Fonofos Identified in Microbial Systems

Microbial System Parent Compound Metabolites Identified Reference
Soil Fungi (Rhizopus arrhizus, Penicillium notatum) Fonofos (Dyfonate) This compound, Ethylethoxyphosphonothioic acid, Ethylethoxyphosphonic acid, Methyl phenyl sulfoxide, Methyl phenyl sulfone nih.govnih.gov

Environmental Fate and Degradation Dynamics of Fonofos Oxon

Persistence and Half-Life in Environmental Compartments

The persistence of fonofos (B52166) oxon in the environment is intrinsically linked to the degradation of its parent compound. Fonofos oxon is formed through the oxidative desulfuration of fonofos. annualreviews.org

Specific half-life values for this compound in soil are not extensively documented in available research. It is typically identified as a minor but potent metabolite of fonofos degradation in soil environments. epa.gov The persistence of the parent compound, fonofos, varies depending on soil type and conditions, with reported field half-lives ranging from approximately 28 to 82 days. orst.eduepa.gov For instance, one study noted a half-life of about 40 days in general field conditions, while another recorded a half-life of 80 days in silt loam soil. orst.eduoup.com In a laboratory setting, half-lives for fonofos in various soils ranged from 3 to over 16 weeks. epa.gov

This compound, along with its parent compound, can form bound residues in the soil, and this bound fraction tends to increase over time. nih.govepa.gov In studies where soil was treated with fonofos, the oxon was detected, but often in trace amounts compared to the parent compound. annualreviews.org For example, after a 21-day incubation of fonofos in soil inoculated with the fungus Rhizopus arrhizus, a significant amount of this compound was found, whereas only trace amounts were detected in soil without the fungal amendment. annualreviews.org

Table 1: Reported Soil Half-Life of Fonofos (Parent Compound)

Soil Type Half-Life (Days) Application Rate/Condition Citation
Silty Clay Loam 46 Lower application rate orst.edu
Silty Clay Loam 82 High application rate orst.edu
General Field Soil ~40 Not Specified orst.edu
Sandy Loam & Silt Loam ~28-40 4.8-10 lb ai/A epa.gov
Silt Loam 80 Not Specified oup.com
Organic Muck 71 Not Specified oup.com
Mineral Soil 77 (11 weeks) Not Specified annualreviews.org

This table displays data for the parent compound, fonofos, to provide context for the environmental presence of its metabolite, this compound.

Detailed studies focusing specifically on the hydrolysis rates of this compound are limited. However, the hydrolysis of its parent compound, fonofos, has been studied, indicating it is a relatively stable molecule in water, particularly in neutral and acidic conditions, in the absence of catalysts. nih.govepa.gov The hydrolysis half-life of fonofos at 25°C is significantly influenced by pH. nih.govepa.gov This process can be accelerated in the presence of certain catalysts; for example, with cupric ions at pH 5, the half-life of fonofos was reduced to less than one day. nih.govepa.gov

Table 2: Hydrolysis Half-Life of Fonofos (Parent Compound) at 25°C

pH Half-Life (Weeks) Citation
5 50 nih.govepa.gov
6 41 nih.govepa.gov
7 22 nih.govepa.gov

This data pertains to the parent compound, fonofos.

Mobility and Transport Phenomena

The mobility of this compound in soil differs notably from that of its parent compound, which influences its potential to move through the soil profile.

This compound is characterized as being very mobile to moderately mobile in soil. epa.gov This is in contrast to its parent compound, fonofos, which is considered moderately well-bound to immobile in most soil types, particularly those rich in organic matter. epa.govorst.edu The adsorption of fonofos is described by a wide range of organic carbon partitioning coefficient (Koc) values, from 68 to 5,128, indicating variable mobility depending on soil composition. nih.govepa.gov

The mobility of this compound is quantified by its Freundlich adsorption coefficient (Kads), which ranges from 0.66 to 3.3 mL/g. epa.gov Despite its general mobility, a portion of this compound can become part of the bound residue in soil over time. nih.govepa.gov

Table 3: Soil Adsorption and Mobility Parameters

Compound Parameter Value (mL/g) Mobility Classification Citation
This compound Freundlich Kads 0.66 - 3.3 Very mobile to moderately mobile epa.gov

The high mobility and lower soil adsorption of this compound suggest a greater potential for leaching compared to the parent compound. epa.gov Studies have confirmed this potential, as this compound (referred to as dyfoxon) has been identified in the leachate from silt loam soil columns. epa.gov

While the parent compound, fonofos, generally resists leaching and has been detected only rarely in groundwater, the higher mobility of the oxon metabolite indicates it could pose a risk to groundwater. orst.eduepa.gov The transformation of the relatively immobile fonofos to the more mobile this compound within the soil profile is a key factor in assessing potential groundwater contamination. epa.govepa.gov

Identification of Secondary Transformation Products of this compound

This compound, itself a primary metabolite of fonofos, undergoes further degradation in the environment, leading to the formation of secondary transformation products. Research using labeled this compound has allowed for the identification of these subsequent metabolites. nih.gov Following the initial oxidative desulfuration of fonofos to this compound, further breakdown can occur through cleavage of the molecule. annualreviews.org

Studies have identified the following as secondary transformation products originating from this compound:

Methyl phenyl sulfoxide (B87167) nih.gov

Methyl phenyl sulfone nih.gov

3-OH-phenyl methyl sulfone nih.gov

4-OH-phenyl methyl sulfone nih.gov

Additionally, degradation pathways suggest that cleavage of the this compound molecule can yield O-ethyl ethoxyphosphonic acid (EOP). annualreviews.org

Table 4: Identified Secondary Transformation Products of this compound

Transformation Product Parent Moiety Citation
Methyl phenyl sulfoxide Thiophenyl nih.gov
Methyl phenyl sulfone Thiophenyl nih.gov
3-OH-phenyl methyl sulfone Thiophenyl nih.gov
4-OH-phenyl methyl sulfone Thiophenyl nih.gov

Biochemical and Molecular Mechanisms of Fonofos Oxon Interaction

Acetylcholinesterase Inhibition by Fonofos (B52166) Oxon

Organophosphates inhibit AChE by phosphorylating a critical serine residue in the enzyme's active site, forming a covalent bond that renders the enzyme inactive oup.comresearchgate.netacs.org. Fonofos oxon, as an oxon metabolite, is directly responsible for this phosphorylation oup.com.

The interaction between this compound and AChE can be characterized by kinetic parameters that describe the rate and affinity of inhibition. While specific bimolecular rate constants () and dissociation constants () for this compound with human AChE are not extensively documented in readily available literature, studies on related organophosphates and AChE from various species provide insights. Research indicates that organophosphorus oxons typically act as slow, tight-binding, or irreversible inhibitors of AChE acs.org. The potency of inhibition is often quantified by the half-maximal inhibitory concentration (), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific values for this compound across different AChE sources are varied, they generally indicate potent inhibition. For instance, studies on related compounds suggest that values can range from nanomolar to micromolar concentrations, depending on the enzyme source and assay conditions researchgate.netresearchgate.netoup.com.

This compound, possessing a chiral phosphorus center, exists as a pair of enantiomers: (R)-fonofos oxon and (S)-fonofos oxon ontosight.ai. These enantiomers can exhibit differential interactions with chiral biological targets like AChE, leading to stereoselective inhibition. Research has consistently demonstrated that the enantiomers of this compound display varying degrees of potency in inhibiting AChE.

Studies have indicated that the (R)-enantiomer of this compound is often more toxic and a stronger inhibitor of cholinesterase than the (S)-enantiomer epa.gov. Specifically, in vivo studies have shown that the (-)-enantiomer of this compound can be 2.3- to 29-fold more potent as an AChE inhibitor compared to its (+) counterpart in organisms like Daphnia magna and juvenile Japanese medaka researchgate.netoup.com. This stereoselectivity is attributed to the precise three-dimensional fit required for optimal binding within the enzyme's active site, where one enantiomer may align more favorably than the other nih.govsci-hub.se. Mouse brain cholinesterase, for example, discriminates between this compound enantiomers approximately five-fold better than electric eel AChE core.ac.uk.

Table 1: Stereoselective Inhibition of Acetylcholinesterase by this compound Enantiomers

AChE SourceEnantiomer ComparisonRelative Potency/Toxicity RatioNotesReference
Daphnia magna (in vivo)(-)-fonofos oxon vs. (+)-isomer2.3- to 29-fold more potent(-)-enantiomer is more potent. researchgate.netoup.com
Japanese medaka (in vivo)(-)-fonofos oxon vs. (+)-isomer2.3- to 29-fold more potent(-)-enantiomer is more potent. researchgate.netoup.com
Mouse brain cholinesteraseEnantiomer discrimination~5-fold differenceMouse brain AChE discriminates better than electric eel AChE. core.ac.uk
General (in vivo toxicity)(R)-isomer vs. (S)-isomer2- to 12-fold more toxic(R)-isomer is generally more toxic. researchgate.netepa.gov
General (binding affinity)R-fonofos vs. S-enantiomerHigher binding affinity for RR-fonofos demonstrated higher binding affinities in molecular docking studies. (Note: refers to fonofos, but context implies oxon) sci-hub.se

Molecular docking and computational modeling techniques provide valuable insights into the precise interactions between this compound and the AChE active site. Studies utilizing these methods have explored the binding modes of this compound enantiomers with AChE from various sources, including Torpedo californica and human AChE nih.govsci-hub.sesigmaaldrich.comjscimedcentral.comacs.org.

These simulations suggest that the difference in inhibitory activity between this compound enantiomers arises from steric hindrance or differential fitting within the active site nih.gov. Key amino acid residues within the AChE active site, such as serine (Ser203), tyrosine (Tyr124), and tryptophan (Trp86), are identified as crucial for binding through hydrogen bonding and pi-interactions oup.comjscimedcentral.com. The computational analysis indicates that the (R)-enantiomer of fonofos may exhibit higher binding affinities to the human AChE active site compared to its (S)-enantiomer sci-hub.se. The precise orientation of the phosphonyl group and the nature of the leaving group (phenyl in this case) are critical for the phosphorylation reaction oup.comsci-hub.se.

Analytical Methodologies for Detection and Quantification of Fonofos Oxon

Sample Preparation and Extraction Techniques for Environmental Matrices

Effective extraction is paramount to isolate fonofos (B52166) oxon from complex environmental matrices, ensuring subsequent sensitive detection.

Several methods have been developed for the extraction of fonofos oxon from water samples. A common approach involves liquid-liquid extraction (LLE) using a solvent mixture of toluene (B28343) and methylene (B1212753) chloride (5:1 ratio) epa.govepa.gov. This extraction is often enhanced by shaking and sonication, followed by a period of shaking on a reciprocating shaker epa.govepa.gov. Continuous liquid-liquid extraction (CLLE) with methylene chloride is another established technique nemi.govusgs.gov. For improved sensitivity and reduced solvent consumption, ultrasound-assisted dispersive liquid-liquid microextraction (DLLME) using solvents like acetone (B3395972) and tetrachloroethene (TCE) has also been employed researchgate.net. To prevent analyte degradation during storage and extraction, sodium bisulfite (0.01%) or sodium chloride (NaCl) is often added to the water samples epa.govepa.govnemi.govusgs.gov. The validated concentration range for this compound in water samples using some of these methods extends from 0.1 µg/L to 10 µg/L epa.govepa.gov, with method detection limits (MDLs) typically reported in the nanogram per liter range researchgate.net.

Table 5.1.1: Extraction Techniques for this compound from Water Samples

MatrixExtraction Solvent/MixtureTechniqueAdditivesValidation RangeDetection Limit (approx.)Reference(s)
WaterToluene:Methylene Chloride (5:1)Shaking, Sonication, Reciprocating ShakerSodium Bisulfite0.1-10 µg/LN/A (MDL in Table 2) epa.govepa.gov
WaterMethylene ChlorideContinuous Liquid-Liquid Extraction (CLLE)NaClN/AN/A nemi.govusgs.gov
WaterAcetone:Tetrachloroethene (400μL:800μL)Ultrasound-assisted DLLMENone specifiedN/A~3 ng/L (LoD) researchgate.net

For solid matrices like soil and sediment, extraction methods typically involve solvent extraction, often followed by cleanup procedures. Soxhlet extraction using a mixture of dichloromethane (B109758) and methanol (B129727) (93:7 ratio) is a widely used technique for isolating organophosphate pesticides and their metabolites from soil and sediment epa.govusgs.govnemi.gov. Accelerated Solvent Extraction (ASE) offers a faster and more solvent-efficient alternative, commonly employing dichloromethane or other suitable solvents under elevated temperature and pressure thermofisher.com. Prior to extraction, soil and sediment samples are often dried, ground, or homogenized to ensure efficient analyte recovery epa.govthermofisher.com. Detection limits in soil matrices can reach the low microgram per kilogram range, with some methods applicable to concentrations from 250 to 2500 µg/kg usgs.govthermofisher.com.

Table 5.1.2: Extraction Techniques for this compound from Soil and Sediment Samples

MatrixExtraction Solvent/MixtureTechniqueSample PrepValidation RangeDetection Limit (approx.)Reference(s)
Soil/SedimentDichloromethane:Methanol (93:7)Soxhlet ExtractionGrinding/HomogenizationN/A0.81-2 µg/kg (in Na2SO4) epa.govusgs.govnemi.gov
Soil/SedimentDichloromethane (or other solvents)Accelerated Solvent Extraction (ASE)Grinding/Drying250-2500 µg/kgN/A thermofisher.com
SoilWater and TolueneDirect extractionN/A0.01-0.50 ppmN/A epa.gov

Airborne this compound is typically collected using sorbent materials, followed by solvent extraction. Common sampling matrices include XAD-2 resin, polyurethane foam (PUF), or XAD-4 resin nih.govresearchgate.netnih.govresearchgate.net. OSHA Versatile Sampling (OVS) tubes containing XAD-2 resin are also utilized nih.gov. Following sample collection, the analytes are eluted from the sorbent using solvents such as acetonitrile (B52724) or ethyl acetate (B1210297) nih.govresearchgate.netnih.govresearchgate.net. The extracted samples are then analyzed. Limits of detection (LODs) for this compound in air samples can be in the range of 0.15-1.1 ng/sample nih.govnih.govresearchgate.net, with specific methods like NIOSH 5600 reporting an estimated LOD of 0.04 µ g/sample for fonofos nih.gov.

Table 5.1.3: Extraction Techniques for this compound from Air Samples

MatrixSampling MatrixExtraction SolventTechniqueDetection Limit (approx.)Reference(s)
AirXAD-2 resin, PUFAcetonitrileExtraction with internal standards0.15-1.1 ng/sample nih.govnih.govresearchgate.net
AirOVS tubes (XAD-2)AcetonitrileExtractionN/A nih.gov
AirResin tubeN/AExtraction0.04 µ g/sample (NIOSH 5600) nih.gov
AirXAD-4 resinEthyl acetateExtractionN/A researchgate.net

Chromatographic Separation Methods

Following extraction, chromatographic techniques are employed to separate this compound from other compounds in the sample extract, allowing for its specific detection and quantification.

Gas chromatography (GC) is a principal technique for the analysis of this compound, often utilizing capillary columns for efficient separation epa.govepa.govnemi.govusgs.govusgs.govnemi.govgcms.czepa.goviaea.org. Common detectors employed include:

Mass Spectrometry (MS) and Mass-Selective Detection (MSD): These detectors provide high sensitivity and selectivity, enabling both identification and quantification of this compound epa.govepa.gov. GC-MS/MS offers enhanced specificity and sensitivity researchgate.net.

Flame Photometric Detector (FPD): The FPD is highly selective for phosphorus and sulfur, making it particularly suitable for organophosphate analysis nemi.govusgs.govusgs.govnemi.govresearchgate.netgcms.czepa.goviaea.orgnih.gov. Pulsed flame photometric detection (P-FPD) further enhances its performance iaea.org.

Electron Capture Detector (ECD): While typically used for organochlorine pesticides, the ECD can also be employed for the analysis of certain organophosphates gcms.cznih.gov.

Nitrogen-Phosphorus Detector (NPD): This detector offers sensitivity to nitrogen and phosphorus-containing compounds, including organophosphates epa.gov.

Typical elution times for this compound, as observed in some GC-MS analyses, are around 5.11 minutes, with methylphenylsulfone eluting at 3.86 minutes and fonofos at 5.41 minutes epa.govepa.gov. Quantification is frequently performed using the external standard method epa.govepa.govnemi.govusgs.govnemi.gov, and dual-column GC systems with different detectors are used for confirmation and to minimize false positives nemi.govgcms.czepa.gov.

Table 5.2.1: Gas Chromatographic Analysis of this compound

AnalyteChromatography TypeColumn TypeDetector(s)Elution Time (min)Quantification MethodReference(s)
This compoundGCCapillaryGC-MS, GC-MSD5.11External Standard epa.govepa.gov
This compoundGCCapillaryGC-FPDN/AExternal Standard nemi.govusgs.govusgs.govnemi.gov
This compoundGCCapillaryGC-FPD, GC-ECD, GC-MSDN/ADual-column confirmation researchgate.netgcms.czepa.gov
This compoundGCCapillaryGC-FPDN/AExternal Standard iaea.org
This compoundGCCapillaryGC-FPD, GC-MSDN/AExternal Standard nih.gov
This compoundGCCapillaryGC-Nitrogen-specificN/AN/A epa.gov

Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a sensitive and selective approach for the analysis of organophosphorus pesticides and their oxygen analogs, including this compound, in various matrices researchgate.netnih.govresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.netcsic.esresearchgate.netarxiv.orgmdpi.com. This technique is valuable for analyzing compounds in air sampling matrices, water, sediments, produce, and livestock samples researchgate.netnih.govresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.netcsic.esresearchgate.netarxiv.org. LC-MS/MS methods can achieve LODs in the nanogram per liter range for water samples researchgate.net and ng/sample for air samples nih.govnih.govresearchgate.net, often demonstrating significantly lower limits of quantification compared to traditional GC-MS methods nih.govnih.govresearchgate.net.

The use of molecularly imprinted polymer-based solid-phase extraction (SPE) coupled with LC-UV detection has also been explored for enhanced selectivity researchgate.net. Furthermore, derivatization strategies, such as using N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) with LC-ESI-MS/MS, can significantly improve the sensitivity and aid in the identification of specific OP pesticides through their phenolic degradation products mdpi.com.

Spectrometric Detection and Identification Techniques

Spectrometric techniques, particularly those coupled with chromatographic separation, are fundamental for the specific and sensitive detection of this compound.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Mass-Selective Detection (GC-MSD) are widely utilized for the analysis of this compound due to their high selectivity and sensitivity nih.govepa.govnih.govepa.govepa.govresearchgate.netnemi.goveurl-pesticides.eugcms.czresearchgate.netmdpi.com. These techniques allow for the identification and quantification of this compound based on its unique mass-to-charge ratio and fragmentation patterns nih.govnih.govnemi.gov.

GC-MSD systems, such as those employing Hewlett-Packard models, have been successfully applied to analyze this compound in matrices like water and soil epa.govepa.govepa.govnemi.gov. The analysis typically involves extracting the analyte from the sample matrix, followed by chromatographic separation. The eluted compounds are then detected by the mass spectrometer, which can operate in full scan mode for identification or selected ion monitoring (SIM) or mass-selective detection mode for enhanced sensitivity and specificity nih.govepa.govnih.govepa.govepa.govnemi.gov. For instance, a method developed for water samples utilizes toluene-methylene chloride extraction, followed by GC-MSD analysis, with specific elution times reported for this compound epa.govepa.gov. Confirmation of identity can also be achieved by detecting characteristic ions or by using different mass-to-charge ratios nih.goveurl-pesticides.eu. High-resolution mass spectrometry (HRMS) offers even greater specificity by utilizing instruments with high resolving power, capable of distinguishing analytes based on precise mass measurements eurl-pesticides.eu.

The Flame Photometric Detector (FPD) is another sensitive detector commonly used for the analysis of organophosphorus compounds, including this compound, due to its specific response to phosphorus and sulfur researchgate.netgcms.czusgs.govnemi.govusgs.goviaea.org. The FPD typically employs a sulfur bandpass filter or a phosphorus bandpass filter to selectively detect these elements gcms.czusgs.goviaea.org.

GC-FPD methods have been developed for the determination of fonofos and its degradates, such as this compound, in various matrices, including air, water, and sediment nih.govepa.govepa.govresearchgate.netusgs.govnemi.govusgs.gov. For example, a method for bottom sediment analysis utilizes gas chromatography with dual capillary columns and flame photometric detection (GC/FPD) usgs.govnemi.gov. This dual-column approach enhances selectivity and helps minimize false positives usgs.govnemi.gov. Pulsed Flame Photometric Detectors (P-FPD) have also been introduced, offering improved sensitivity for organophosphate analysis iaea.org. FPD is particularly advantageous for its selectivity towards organophosphorus compounds over many common organic interferences gcms.cz.

Method Validation and Performance Assessment

Robust analytical methods require thorough validation to ensure reliable and accurate results. Key validation parameters include method detection limits (MDL), quantification limits (LOQ), recovery, precision, and accuracy across diverse matrices.

Method detection limits (MDL) and limits of quantification (LOQ) are critical for assessing the sensitivity of analytical methods. These values represent the lowest concentrations of this compound that can be reliably detected and quantified, respectively.

Water Samples: In water analysis using GC-MSD, the method detection limit (MDL) for this compound has been reported to be as low as 0.01 µg/L epa.govepa.gov. Another GC-MS method for water samples reported an MDL of 0.001 µg/L for this compound nemi.gov.

Soil Samples: For soil matrices, GC-MSD methods have established MDLs of 0.01 ppm for this compound epa.gov. GC-FPD methods for bottom sediment samples have reported single-operator method detection limits in the range of 0.81 to 2 µg/kg for various organophosphate pesticides, though specific values for this compound in this context are not explicitly detailed in all cited sources usgs.gov.

Air Samples: While specific MDLs for this compound in air are not universally detailed, general methods for organophosphorus pesticides in air have reported MDLs in the range of 0.012 to 0.036 µ g/sample for other compounds researchgate.net.

Recovery, precision, and accuracy are essential metrics to evaluate the performance of an analytical method in real-world samples.

Soil Samples: Recovery studies for this compound in soil samples have shown good performance. For instance, recoveries from soil samples fortified from 0.01 to 1.0 ppm ranged from 75% to 122%, with a mean recovery of 97.1% and a coefficient of variation (CV) of 12% epa.gov. Another study reported recoveries for fonofos (the parent compound) from soil samples fortified at various levels ranging from 66% to 120% with a CV of 13% epa.gov.

Water Samples: In water analysis, average recoveries for this compound have been reported around 109.8% epa.govepa.gov. Method validation for water samples indicated that recoveries for this compound were within acceptable ranges, with good linearity observed across the validated concentration range of 0.1 µg/L to 10 µg/L epa.govepa.gov.

Air Samples: For air analysis, recovery efficiencies for organophosphorus pesticides, including this compound, ranged from 78% to 113% over 31 days, indicating good stability and recovery researchgate.net.

General Precision: Precision, often expressed as Relative Standard Deviation (RSD) or Coefficient of Variation (CV), is crucial. For example, in soil analysis, CVs for this compound recovery were reported around 12-13% epa.gov. In other multi-residue methods, RSD values for organophosphorus pesticides have been reported to be as low as 8% when analyzed by MSD GC scribd.com, and in the range of 0.3-14.4% for other pesticides using modified QuEChERS coupled with GC-MS/MS mdpi.com.

These validated methods, employing techniques like GC-MSD and GC-FPD, provide the necessary tools for the accurate determination of this compound in various matrices, supporting environmental and food safety monitoring efforts.

Compound List:

this compound

Fonofos

Methylphenylsulfone

Chlorpyrifos

Chlorpyrifos oxon

Diazinon

Diazinon oxon

Dimethoate

Dimethoate oxon

Malathion

Malathion oxon

Parathion

Parathion oxon

Phorate

Phorate oxon

Disulfoton

Disulfoton sulfone oxon

Disulfoton sulfoxide (B87167)

Disulfoton sulfoxide oxon

Ethion

Ethion monoxon

Methamidophos

Methidathion

Profenofos

Terbufos

Trithion

Tribufos (DEF or S,S,S-Tributylphosphotrithioate)

Research Gaps and Future Directions in Fonofos Oxon Studies

Elucidation of Novel Biotransformation Pathways and Products in Diverse Environments

The biotransformation of fonofos (B52166) oxon is a critical process that dictates its persistence and toxicity in the environment. Although it is known to be the product of oxidative desulfuration of its parent compound, fonofos, the subsequent degradation pathways of the oxon itself are not fully characterized. orst.edu

Current research indicates that fonofos oxon is rapidly cleaved or hydrolyzed in biological systems. orst.edunih.gov Studies using radiolabeled this compound have identified several metabolites, providing a glimpse into its breakdown.

Known Metabolic Pathways and Products of this compound

Pathway Resulting Metabolites
Cleavage & S-Methylation Methyl phenyl sulfoxide (B87167)
Thiooxidation Methyl phenyl sulfone
Ring Hydroxylation 3-OH-phenyl methyl sulfone, 4-OH-phenyl methyl sulfone

Data derived from studies on phenyl-labeled this compound. Current time information in Oxfordshire, GB.

A significant research gap is the identity of other breakdown products, often referred to simply as "unidentified polar metabolites" in soil studies. researchgate.net The complete elucidation of these products is essential, as they may possess their own toxicological properties or have different environmental mobility.

Furthermore, much of the existing research has been conducted under controlled laboratory conditions. There is a pressing need to investigate the biotransformation of this compound in a wider array of complex and diverse environments, such as different soil types, aquatic sediments, and within various microbial communities. The rate and pathway of degradation can be significantly influenced by factors like pH, temperature, organic matter content, and the specific enzymatic machinery of resident microorganisms.

Advanced Computational Modeling of Molecular Interactions

Computational modeling offers a powerful, cost-effective, and rapid means to investigate the molecular interactions of this compound, predict its toxicity, and understand its mechanism of action at an atomic level. These in silico approaches are crucial for filling data gaps where experimental data is lacking and for guiding future toxicological and environmental research. orst.edu

Molecular docking studies have already provided valuable insights. For instance, modeling of the enantiomers of this compound with the acetylcholinesterase (AChE) from Torpedo californica has suggested that the differential inhibitory potency is due to steric hindrance at the enzyme's active site. Current time information in Oxfordshire, GB. This demonstrates how computational tools can explain experimentally observed stereoselective toxicity.

Quantitative Structure-Activity Relationship (QSAR) models represent another key computational tool. These models correlate the structural features of a chemical with its biological activity. This compound has been included in the development of QSAR models for organophosphates, which aim to predict their AChE inhibition potential. researchgate.netresearchgate.net Such models are invaluable for screening and prioritizing compounds for further testing. However, a notable data gap highlighted by this work is the lack of experimental data on the inhibition of human AChE by this compound, a gap that predictive models could help to address. researchgate.net

Future directions in this field will involve the application of more sophisticated and computationally intensive methods. Key research areas include:

Broadened Target Modeling: Expanding docking and molecular dynamics simulations to include AChE from a wider range of non-target organisms (e.g., various fish, invertebrates, and mammals, including humans) to better predict its ecological impact.

Reaction Mechanism Modeling: Employing hybrid quantum mechanics/molecular mechanics (QM/MM) methods to model the entire process of AChE inhibition, including the phosphorylation of the serine residue in the active site. This can provide a deeper understanding of the reactivity of this compound.

Metabolic Prediction: Developing computational models that can predict the biotransformation pathways and degradation products of this compound. This would complement experimental studies and help identify potentially harmful metabolites that require further investigation.

Advanced QSAR and AI: Utilizing deep learning and other artificial intelligence approaches to build more accurate and predictive QSAR models for neurotoxicity, incorporating a wider range of molecular descriptors and toxicological endpoints. orst.edu

These advanced computational approaches will be instrumental in building a more comprehensive and predictive understanding of the risks associated with this compound.

Development of Next-Generation Analytical Techniques for Trace Analysis

The ability to detect minute quantities of this compound and its metabolites in complex environmental and biological samples is fundamental to assessing exposure and risk. While established analytical methods exist, there is a continuous drive to develop next-generation techniques that are faster, more sensitive, and field-deployable.

Conventional methods for the analysis of this compound rely heavily on chromatography coupled with mass spectrometry. Validated methods using gas chromatography with mass-selective detection (GC-MS) or flame photometric detection (FPD) have been established for its determination in matrices like water, soil, and sediment. orst.eduresearchgate.netteknokrat.ac.id Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a powerful tool, often offering enhanced sensitivity for organophosphate oxons. researchgate.net These techniques are the gold standard for laboratory-based analysis, providing high sensitivity and selectivity, with detection limits often in the parts-per-billion (ppb) range. orst.edu

Established Analytical Methods for this compound

Technique Matrix Typical Detection Limit Range
GC-MS Water, Soil 0.1 - 10 µg/L (ppb)
GC-FPD Water, Sediment 0.003 - 0.009 µg/L (ppb)
LC-MS/MS Air Sampling Media Potentially lower than GC-MS

Detection limits are method and matrix-dependent. orst.eduresearchgate.net

Despite the reliability of these methods, they are typically lab-bound, require complex sample preparation, and are not suitable for real-time monitoring. Current time information in Oxfordshire, GB. The future of this compound analysis lies in the development of novel sensor technologies that overcome these limitations. Biosensors, in particular, represent a promising frontier. shark-references.com These devices typically use a biological recognition element, such as an enzyme, that interacts with the target analyte to produce a measurable signal.

Key areas for future research and development include:

Enzyme-Based Biosensors: Most organophosphate biosensors utilize AChE or other enzymes like phosphotriesterase (PTE), where inhibition of enzymatic activity by the pesticide generates an electrochemical or optical signal. researchgate.netcdc.gov A major research goal is to develop biosensors with enhanced selectivity specifically for this compound.

Optical and Fluorescence Sensors: Techniques based on fluorescence, such as Förster resonance energy transfer (FRET), are being explored for the highly sensitive detection of related organophosphate oxons and could be adapted for this compound. metu.edu.tr

Enantiomer-Specific Analysis: Given the stereoselective toxicity and degradation of this compound, developing analytical methods, likely based on chiral chromatography, that can separate and quantify individual enantiomers at trace levels in environmental samples is a critical research gap.

The development of these next-generation analytical tools will enable more effective and widespread monitoring of this compound, leading to a better understanding of its environmental prevalence and facilitating more rapid responses to contamination events.

Interdisciplinary Approaches to Understand Environmental Dynamics and Biochemical Effects

A comprehensive understanding of this compound requires breaking down traditional disciplinary silos and integrating knowledge from environmental chemistry, toxicology, microbiology, and computational science. The environmental behavior of this compound and its ultimate biological impact are intrinsically linked; its toxicity is a direct function of its stability, transformation, and transport in the environment.

An interdisciplinary approach is essential for connecting the dots between the presence of this compound in the environment and its biochemical effects. For example, ecotoxicology studies have determined the toxicity of the parent compound, fonofos, to non-target organisms like birds and aquatic life. orst.edu However, a complete ecological risk assessment must also consider the contribution of its transformation products, like this compound, which may have different toxicity profiles and greater mobility in soil. researchgate.neteolss.net

The enantioselectivity of this compound is a prime example of a phenomenon that demands an interdisciplinary lens. The observation that one enantiomer is more toxic or degrades at a different rate is a finding that spans stereochemistry, biochemistry, and environmental science. researchgate.netresearchgate.net Understanding its real-world impact requires chemists to develop enantioselective analytical methods, toxicologists to assess the differential toxicity, and microbiologists to identify the organisms and enzymes driving stereoselective degradation in the environment.

Future research should increasingly adopt integrated, systems-level approaches. This includes:

Microcosm and Mesocosm Studies: Utilizing controlled, complex environmental systems (microcosms) that contain soil, water, microorganisms, and plants to study the transformation pathways of this compound and the concurrent toxicological effects on the enclosed ecosystem. This approach bridges the gap between simplified lab experiments and complex field conditions.

Integrated Modeling: Combining environmental fate models (which predict transport and degradation) with toxicokinetic and toxicodynamic models (which predict uptake and biological effects in organisms). This would allow for a more holistic prediction of risk to non-target species under various environmental scenarios.

Systems Biology: Applying "omics" technologies (genomics, proteomics, metabolomics) to understand how organisms respond to this compound exposure at a molecular level. A systems biology approach can reveal novel biochemical pathways affected by the toxicant beyond direct AChE inhibition and provide a more complete picture of its mode of action. cdc.gov

By fostering collaboration between different scientific disciplines, future research can move beyond studying isolated aspects of this compound and develop a more cohesive and predictive understanding of its journey through the environment and its interactions with living organisms.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Fonofos oxon in environmental samples?

  • Methodological Answer : High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and gas chromatography with electron capture detection (GC-ECD) are widely used for precise quantification . Validate methods using spike-and-recovery experiments in matrices like soil or water, ensuring limits of detection (LOD) ≤ 0.1 µg/L and recovery rates of 70–120% . Include quality controls (blanks, duplicates) to minimize matrix interference.

Q. What are the primary mechanisms of this compound toxicity in non-target organisms?

  • Methodological Answer : Conduct in vitro acetylcholinesterase (AChE) inhibition assays using spectrophotometric methods (e.g., Ellman’s assay) to quantify enzyme activity reduction . Compare dose-response curves across species (e.g., zebrafish, earthworms) to assess interspecific sensitivity. Pair with in vivo studies measuring biomarkers like oxidative stress (e.g., malondialdehyde levels) and behavioral endpoints .

Q. How do environmental factors (pH, temperature) influence this compound degradation kinetics?

  • Methodological Answer : Design controlled microcosm experiments with sterile/non-sterile soil/water systems. Monitor degradation rates via first-order kinetics models, adjusting variables systematically (e.g., pH 5–9, 15–35°C). Use ANOVA to identify significant interactions between factors and degradation half-lives .

Advanced Research Questions

Q. How should researchers resolve contradictory data on this compound’s environmental persistence across studies?

  • Methodological Answer : Perform meta-analyses of existing persistence data, stratifying by experimental conditions (e.g., soil organic matter content, microbial activity). Apply mixed-effects models to quantify heterogeneity sources . Validate findings through cross-laboratory reproducibility studies with standardized protocols .

Q. What experimental designs optimize the assessment of this compound’s synergistic effects with other organophosphates?

  • Methodological Answer : Use factorial designs (e.g., 2x2 concentration matrices) to test additive, antagonistic, or synergistic interactions. Employ isobolographic analysis or concentration addition models to quantify interaction indices . Include mechanistic studies (e.g., molecular docking simulations) to identify shared binding sites on AChE .

Q. How can computational models improve risk assessment of this compound in heterogeneous ecosystems?

  • Methodological Answer : Develop fugacity-based models or quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential. Calibrate models using field data (e.g., biota-sediment accumulation factors) and validate via Monte Carlo simulations to account for environmental variability .

Methodological Best Practices

  • Data Interpretation : Avoid overgeneralizing findings; explicitly state limitations (e.g., lab-to-field extrapolation uncertainties) and contextualize results within existing literature .
  • Reproducibility : Document all experimental parameters (e.g., extraction solvents, chromatography gradients) in supplementary materials, adhering to journal guidelines for data transparency .
  • Theoretical Frameworks : Link findings to broader toxicological principles (e.g., AChE inhibition as a biomarker for neurotoxicity) to strengthen hypothesis-driven research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.